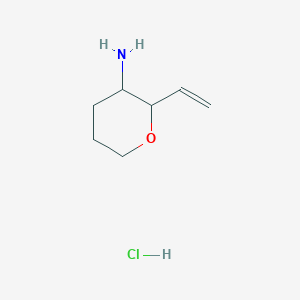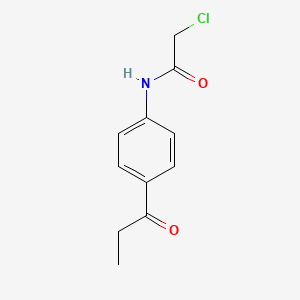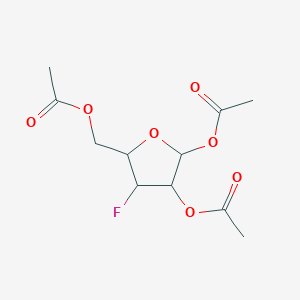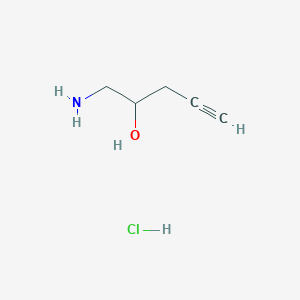
2-Ethenyloxan-3-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El clorhidrato de 2-Eteniloxan-3-amina es un compuesto orgánico con la fórmula molecular C7H14ClNO. Es una sal de clorhidrato de 2-Eteniloxan-3-amina, que se caracteriza por la presencia de un anillo de oxano sustituido con un grupo etenilo y un grupo amina. Este compuesto se utiliza principalmente en investigación y aplicaciones industriales debido a sus propiedades químicas únicas.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis del clorhidrato de 2-Eteniloxan-3-amina normalmente implica la reacción de 2-Eteniloxan-3-amina con ácido clorhídrico. El proceso se puede resumir de la siguiente manera:
Material de partida: 2-Eteniloxan-3-amina.
Reacción: La amina se disuelve en un disolvente adecuado, como etanol o agua.
Adición de ácido clorhídrico: Se agrega ácido clorhídrico gota a gota a la solución mientras se mantiene una temperatura controlada.
Formación de sal de clorhidrato: La mezcla de reacción se agita hasta que se completa la formación de la sal de clorhidrato.
Aislamiento: El producto se aísla mediante filtración o cristalización y luego se seca a presión reducida.
Métodos de producción industrial
En un entorno industrial, la producción de clorhidrato de 2-Eteniloxan-3-amina puede involucrar equipos de mayor escala y un control más riguroso de las condiciones de reacción. El proceso generalmente sigue los mismos pasos que la síntesis de laboratorio, pero con medidas de seguridad mejoradas y automatización para garantizar una calidad y un rendimiento consistentes.
Análisis De Reacciones Químicas
Tipos de reacciones
El clorhidrato de 2-Eteniloxan-3-amina experimenta diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar los óxidos correspondientes.
Reducción: Las reacciones de reducción pueden convertirlo en diferentes derivados de aminas.
Sustitución: El grupo amina puede participar en reacciones de sustitución nucleofílica.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y peróxido de hidrógeno (H2O2).
Reducción: Se utilizan agentes reductores como hidruro de litio y aluminio (LiAlH4) o borohidruro de sodio (NaBH4).
Sustitución: Se pueden emplear reactivos como haluros de alquilo o cloruros de acilo para reacciones de sustitución.
Principales productos formados
Oxidación: Derivados oxidados del anillo de oxano.
Reducción: Derivados de amina reducidos.
Sustitución: Derivados de oxano sustituidos con varios grupos funcionales.
Aplicaciones Científicas De Investigación
El clorhidrato de 2-Eteniloxan-3-amina tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas orgánicas más complejas.
Biología: El compuesto se estudia por su potencial actividad biológica e interacciones con biomoléculas.
Medicina: Se están realizando investigaciones para explorar sus posibles aplicaciones terapéuticas, incluyendo su uso como precursor para el desarrollo de fármacos.
Industria: Se utiliza en la producción de productos químicos y materiales especiales con propiedades específicas.
Mecanismo De Acción
El mecanismo de acción del clorhidrato de 2-Eteniloxan-3-amina implica su interacción con objetivos moleculares como enzimas o receptores. El grupo amina puede formar enlaces de hidrógeno o interacciones iónicas con moléculas diana, influyendo en su actividad y función. Las vías exactas y los objetivos moleculares dependen de la aplicación específica y el contexto de uso.
Comparación Con Compuestos Similares
Compuestos similares
2-Eteniloxan-3-amina: El compuesto original sin la sal de clorhidrato.
3-Aminoxano: Un compuesto similar con un grupo amina en el anillo de oxano.
2-Viniloxan-3-amina: Un compuesto con un grupo vinilo en lugar de un grupo etenilo.
Unicidad
El clorhidrato de 2-Eteniloxan-3-amina es único debido a su patrón de sustitución específico y la presencia de la sal de clorhidrato, lo que puede influir en su solubilidad, estabilidad y reactividad en comparación con compuestos similares.
Propiedades
Fórmula molecular |
C7H14ClNO |
|---|---|
Peso molecular |
163.64 g/mol |
Nombre IUPAC |
2-ethenyloxan-3-amine;hydrochloride |
InChI |
InChI=1S/C7H13NO.ClH/c1-2-7-6(8)4-3-5-9-7;/h2,6-7H,1,3-5,8H2;1H |
Clave InChI |
CUURQHICNSVUBS-UHFFFAOYSA-N |
SMILES canónico |
C=CC1C(CCCO1)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![rac-(1R,2R,4S)-2-(aminomethyl)-4-[5-(dimethylamino)-4H-1,2,4-triazol-3-yl]cyclopentan-1-ol](/img/structure/B12313403.png)


![[(2-Azidoethoxy)methyl]cyclopentane](/img/structure/B12313412.png)



![ethyl N-[2-(4-bromophenoxy)ethyl]-N-methylcarbamate](/img/structure/B12313447.png)
![2-(Trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B12313454.png)
![1H-Benz[de]isoquinolin-1-one,2,4,5,6-tetrahydro-2-[(3S)-1-oxido-1-azabicyclo[2.2.2]oct-3-yl]-](/img/structure/B12313455.png)
![6-Chloro-7-methyl-[1,3]dioxolo[4,5-g]quinoline](/img/structure/B12313462.png)
![rac-methyl (3aR,6aR)-octahydrocyclopenta[c]pyrrole-3a-carboxylate hydrochloride, cis](/img/structure/B12313464.png)

